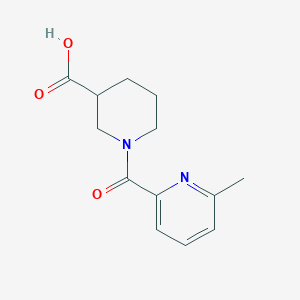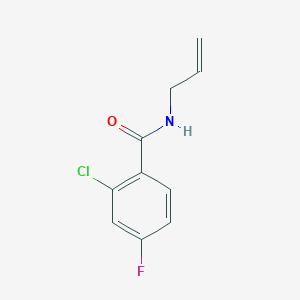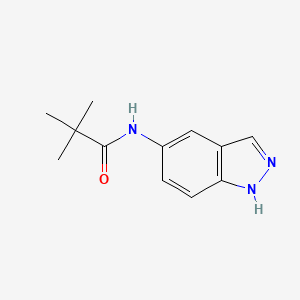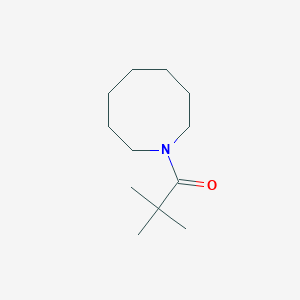
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of drug discovery and development.
作用機序
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid works by binding to specific receptors in the brain, which can lead to changes in neurotransmitter release and signaling. This can result in a range of effects, including increased dopamine release, which has been implicated in the treatment of Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its activity on dopamine release, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to modulate the activity of certain enzymes and proteins in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and well-defined chemical structure. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, which may have improved activity and selectivity. Another area of interest is the study of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid in animal models of disease, which may provide valuable insights into its potential therapeutic uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, as well as its potential side effects and limitations.
合成法
The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 2,6-lutidine with ethyl chloroformate. The resulting product is then treated with piperidine to yield the desired compound, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been optimized to improve yield and purity, making it a valuable compound for scientific research.
科学的研究の応用
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to have a high affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders.
特性
IUPAC Name |
1-(6-methylpyridine-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-6-11(14-9)12(16)15-7-3-5-10(8-15)13(17)18/h2,4,6,10H,3,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJFHHPYYCMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)


![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)